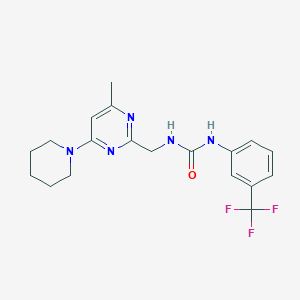

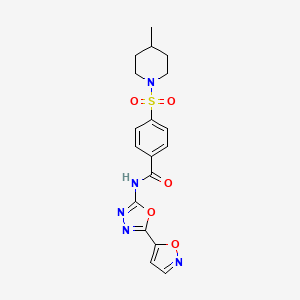

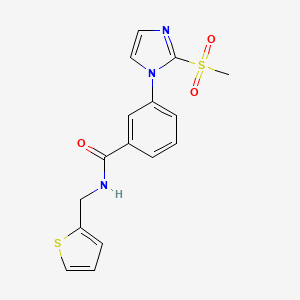

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea" is a derivative of the urea class of compounds, which are known to possess a wide range of biological activities. Urea derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases. The presence of a pyrimidine ring and a piperidine moiety in the compound suggests that it may interact with various biological targets, such as kinases, which are often implicated in disease pathways .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using structure-based design, which allows for the optimization of biological activity by tailoring the chemical structure to interact with specific biological targets. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell lines . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach was used to design and synthesize this molecule.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of a pyrimidine ring can provide a scaffold for further functionalization and interaction with biological targets. The piperidine ring is a common feature in drug molecules, known for its ability to improve pharmacokinetic properties and enhance binding to biological targets. The trifluoromethylphenyl group is a common bioisostere used to increase the metabolic stability of compounds . The molecular structure of the compound suggests that it may have been designed to optimize interactions with specific enzymes or receptors involved in disease processes.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, which can be exploited to further modify their structure and enhance their biological activity. For instance, the reaction of pyrimidine derivatives with phenyl isocyanate can lead to the formation of anilino-pyrimidine and diphenyl urea derivatives, as seen in the reaction of 4-alkoxypyrimidine 1-oxides . These reactions can be used to introduce additional functional groups that can improve the drug-like properties of the compound or modulate its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and lipophilicity, are important determinants of their biological activity and pharmacokinetic profile. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes and reach intracellular targets. The piperidine moiety can also affect the basicity of the compound, which can influence its solubility and distribution within the body . These properties are critical for the compound's ability to reach and effectively interact with its biological targets in vivo.

Applications De Recherche Scientifique

Structural and Synthetic Insights

Research into compounds structurally related to 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has provided significant insights into synthetic methodologies and the potential for diverse applications in the field of medicinal chemistry and material science. The reaction of urea derivatives with methyl iodide and their X-ray crystallographic structures have been studied to understand the chemical behavior and stability of such compounds, leading to potential applications in drug design and development (S. Jung, J. K. Lee, Kihang Choi, So Ha Lee, 2008).

Supramolecular Chemistry and Dimerization

The dimerization behavior of ureidopyrimidinones, which share a structural motif with the compound , has been explored for its supramolecular properties. Such studies are foundational for developing new materials with tailored properties, including potential applications in nanotechnology and molecular electronics (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, E. W. Meijer, 1998).

Novel Synthesis and Biological Screening

The synthesis of novel pyrimidine derivatives and their pharmacological screening represent a critical area of research, potentially leading to the development of new therapeutic agents. Studies have explored the synthesis of related pyrimidine compounds and evaluated their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, highlighting the versatility of these compounds in drug discovery (K. Ishwar Bhat, Abhishek Kumar, Muhammed Nisar, Pankaj Kumar, 2014).

Antineoplastic Applications

Research into similar compounds, such as flumatinib, an antineoplastic tyrosine kinase inhibitor, underscores the potential of pyrimidine derivatives in cancer treatment. The metabolism and pharmacokinetics of such compounds have been studied in detail, offering insights into their behavior in human subjects and paving the way for novel cancer therapies (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).

Anti-Angiogenic and DNA Cleavage Activities

The exploration of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has revealed significant anti-angiogenic and DNA cleavage activities. These studies contribute to our understanding of the anti-cancer properties of pyrimidine derivatives, highlighting their potential as anticancer agents through mechanisms such as inhibition of angiogenesis and interaction with DNA (Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, Prasanna D. Shivaramu, Komaraiah Palle, 2017).

Propriétés

IUPAC Name |

1-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O/c1-13-10-17(27-8-3-2-4-9-27)26-16(24-13)12-23-18(28)25-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCGFJZJFUPACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)

![3-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2550421.png)